molecular formula C7H3Br2NS B8688751 2,3-Dibromothieno[2,3-c]pyridine CAS No. 28783-19-9

2,3-Dibromothieno[2,3-c]pyridine

Cat. No. B8688751
Key on ui cas rn: 28783-19-9
M. Wt: 292.98 g/mol
InChI Key: WUUDLEPGNNVTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

To a cooled (−78° C.) solution of 3-bromo-thieno[2,3-c]pyridine (6.42 g, 30.0 mmol) in dry THF (150 mL) under nitrogen was added 2.0 M LDA (30.0 mL, 60.0 mmol) dropwise. The mixture was stirred at −78° C. for 1 h. A solution of NBS (10.7 g, 60 mmol) in THF (50 mL) was added to the reaction mixture dropwise keeping the temperature below −70° C. The mixture was then warmed to room temperature overnight. Saturated aqueous ammonium chloride (50 mL) was added to the mixture and layers were separated. The aqueous layer was extracted with EtOAc (2×60 mL). The combined organic fractions were washed with brine (50 mL), dried over sodium sulfate, and concentrated. Purification by column chromatography (100% DCM) afforded 4.5 g (55%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 7.62 (d, J=5.4
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[S:4][CH:3]=1.[Li+].CC([N-]C(C)C)C.C1C(=O)N([Br:26])C(=O)C1.[Cl-].[NH4+]>C1COCC1>[Br:26][C:3]1[S:4][C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:10]2[C:2]=1[Br:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.42 g
Type
reactant
Smiles
BrC1=CSC2=CN=CC=C21
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
10.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×60 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (100% DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=2C(=CN=CC2)S1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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